molecular formula C19H19Cl2NO4 B405796 Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate

Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate

Katalognummer: B405796
Molekulargewicht: 396.3g/mol
InChI-Schlüssel: NGBGOESYTSRMOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2-(2,5-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzoic acid to form 4-[2-(2,5-dichlorophenoxy)-acetylamino]benzoic acid. Finally, esterification with butanol yields the desired butyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[2-(2,5-Dichloro-phenoxy

Eigenschaften

Molekularformel

C19H19Cl2NO4

Molekulargewicht

396.3g/mol

IUPAC-Name

butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C19H19Cl2NO4/c1-2-3-10-25-19(24)13-4-7-15(8-5-13)22-18(23)12-26-17-11-14(20)6-9-16(17)21/h4-9,11H,2-3,10,12H2,1H3,(H,22,23)

InChI-Schlüssel

NGBGOESYTSRMOZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Kanonische SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.